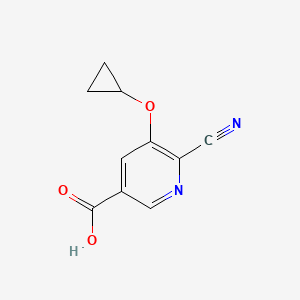
6-Cyano-5-cyclopropoxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-5-cyclopropoxynicotinic acid is an organic compound that belongs to the class of cyano-substituted nicotinic acids. This compound is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group attached to the nicotinic acid core. Cyano compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-5-cyclopropoxynicotinic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-5-cyclopropoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amines, substituted nicotinic acids, and various derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Cyano-5-cyclopropoxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyano-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The cyclopropoxy group may also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
6-Cyano-5-cyclopropoxynicotinic acid: Unique due to the presence of both cyano and cyclopropoxy groups.
6-Aryl-5-cyano thiouracils: Similar in having a cyano group but differ in the core structure and additional functional groups.
Aryl nitriles: Share the cyano group but differ in the overall molecular structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
6-cyano-5-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-4-8-9(15-7-1-2-7)3-6(5-12-8)10(13)14/h3,5,7H,1-2H2,(H,13,14) |
InChI Key |
UHOGQJJNOJHDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


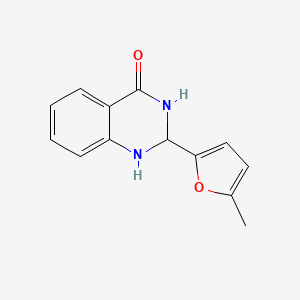
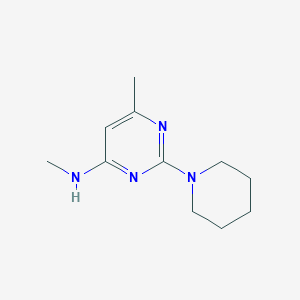
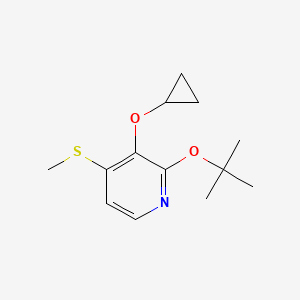

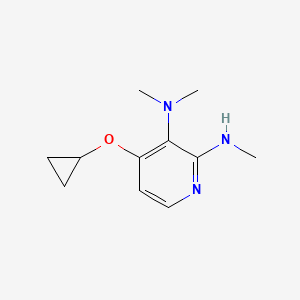
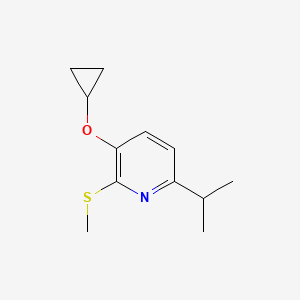
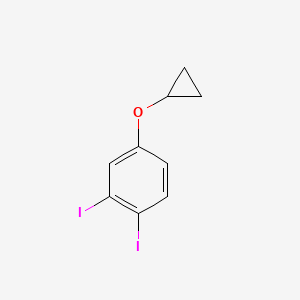
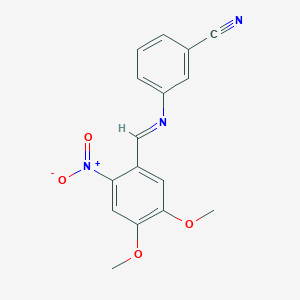
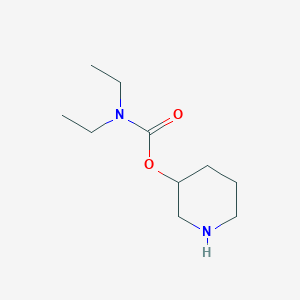
![N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B14811248.png)
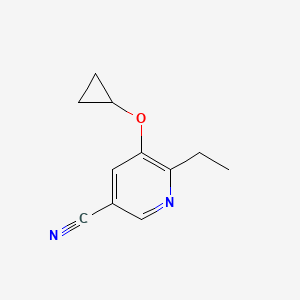
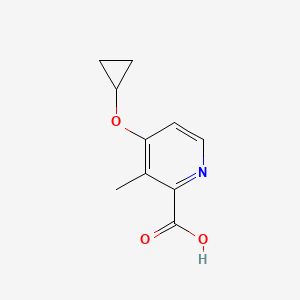
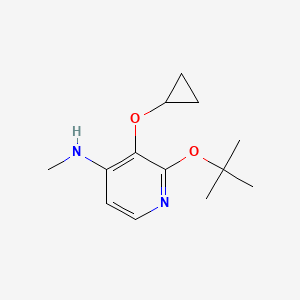
![(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B14811287.png)
